N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylpropanamide
Description
N-(2-(4-Fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylpropanamide is a heterocyclic compound featuring a fused thieno[3,4-c]pyrazole core. This bicyclic system is substituted with a 4-fluorophenyl group at position 2 and a 3-phenylpropanamide moiety at position 2. The compound’s structural complexity arises from its sulfur-containing thiophene ring fused with a pyrazole ring, further modified by sulfoxide (5-oxido) and propanamide functionalities.
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O2S/c21-15-7-9-16(10-8-15)24-20(17-12-27(26)13-18(17)23-24)22-19(25)11-6-14-4-2-1-3-5-14/h1-5,7-10H,6,11-13H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSIZSXVOEMYVJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1=O)C3=CC=C(C=C3)F)NC(=O)CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylpropanamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate thieno and pyrazole derivatives under controlled conditions. The reaction conditions often include the use of strong bases or acids to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and environmentally friendly procedures such as microwave-assisted reactions. The scalability of the synthesis is crucial for industrial applications, and methods like continuous flow synthesis may be employed to achieve this .
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and stability.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted thieno[3,4-c]pyrazole compounds .
Scientific Research Applications
N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylpropanamide has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylpropanamide involves its interaction with specific molecular targets. The compound is known to modulate the activity of certain enzymes and receptors, influencing various biochemical pathways. For instance, it may act as an inhibitor of specific enzymes involved in disease progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison with two closely related derivatives:
Table 1: Structural and Functional Comparison
Key Observations
Core Heterocycle Modifications: The target compound and the 3-chlorophenyl analog (CAS 958228-81-4) share the thieno[3,4-c]pyrazole backbone. However, the latter replaces the sulfoxide (5-oxido) with a ketone (5-oxo) group, which may alter electronic properties and hydrogen-bonding capacity . The tetrazole-containing derivative (CAS 483993-11-9) lacks the sulfur-containing thiophene ring, instead incorporating a tetrazole moiety, a bioisostere for carboxylic acids, which enhances metabolic stability .
Substituent Effects: Halogen Position: The 4-fluorophenyl group in the target compound versus the 3-chlorophenyl group in the benzamide analog introduces differences in steric bulk and electronic effects. Chlorine’s stronger electron-withdrawing nature (σpara = 0.23) compared to fluorine (σpara = 0.06) may influence binding affinity in target proteins . Amide vs.
Pharmacophore Features :
- The sulfoxide group in the target compound could act as a hydrogen-bond acceptor, while the tetrazole in CAS 483993-11-9 provides a charged region at physiological pH, enhancing interactions with polar residues in enzyme active sites .
Research Findings and Implications
- Synthetic Accessibility: The thieno[3,4-c]pyrazole core is typically synthesized via cyclocondensation reactions, with substituents introduced through nucleophilic aromatic substitution or amide coupling .
- Crystallographic Analysis : Tools like SHELXL and WinGX (used for small-molecule refinement) are critical for resolving the stereochemistry of such complex heterocycles, as evidenced by their widespread application in similar studies .
Biological Activity
N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylpropanamide is a complex organic molecule with potential biological activities. This compound belongs to the class of thieno[3,4-c]pyrazoles, which have been noted for their diverse pharmacological properties. Understanding its biological activity is crucial for evaluating its potential as a therapeutic agent.
The molecular formula of the compound is with a molecular weight of approximately 443.54 g/mol. Its structure features a thieno[3,4-c]pyrazole core substituted with a 4-fluorophenyl group and a phenylpropanamide moiety.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities including:
- Antifungal Activity : Related compounds have demonstrated efficacy against fungal strains such as Candida albicans and Candida parapsilosis. For instance, derivatives with fluorinated phenyl groups showed significant antifungal properties due to enhanced lipophilicity and electron density from electronegative substituents .
- Cytotoxicity : Studies have shown that certain derivatives possess cytotoxic effects on cancer cell lines while demonstrating minimal toxicity to normal cells. For example, IC50 values for related compounds against NIH/3T3 cell lines were reported at 148.26 μM and 187.66 μM .
- Enzyme Inhibition : Some thieno[3,4-c]pyrazole derivatives act as inhibitors of key enzymes involved in fungal metabolism, such as the 14α-demethylase enzyme, which is critical for ergosterol biosynthesis in fungi .
Case Study 1: Antifungal Efficacy
A study synthesized various thiazole derivatives and evaluated their antifungal activity using the modified EUCAST protocol. The compound 2e , structurally similar to our target compound, exhibited an MIC of 1.23 μg/mL against C. parapsilosis, comparable to standard antifungal agents like ketoconazole . This suggests that modifications in the phenyl moiety significantly enhance biological activity.
Case Study 2: Cytotoxicity Analysis
The cytotoxicity of synthesized compounds was assessed against NIH/3T3 cell lines with results indicating that while some compounds showed promising antifungal activity, they also maintained acceptable safety profiles with high IC50 values relative to standard chemotherapeutics .
| Compound | IC50 (μM) | Remarks |
|---|---|---|
| 2d | 148.26 | Effective against NIH/3T3 |
| 2e | 187.66 | Lower toxicity observed |
| Doxorubicin | >1000 | High cytotoxicity |
Structure-Activity Relationship (SAR)
The SAR analysis indicates that the presence of electronegative atoms like fluorine enhances the lipophilicity and overall biological activity of the compound. The interaction of these compounds with hydrophobic residues in target enzymes further supports their potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
